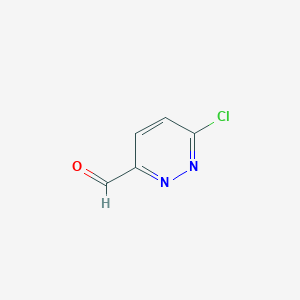

6-Chloropyridazine-3-carbaldehyde

説明

Contextual Significance of Pyridazine (B1198779) Core Structures in Heterocyclic Chemistry

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a prominent scaffold in heterocyclic chemistry. This arrangement of nitrogen atoms imparts distinct electronic properties to the ring system, influencing its reactivity and its interactions with biological targets. The presence of the nitrogen atoms leads to a dipole moment and the ability to participate in hydrogen bonding, which are crucial for molecular recognition processes. nih.gov Consequently, pyridazine-containing compounds are found in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities.

Importance of Halogenated Pyridazine Derivatives in Chemical Synthesis

The introduction of a halogen atom, such as chlorine, onto the pyridazine ring significantly enhances its synthetic utility. The chlorine atom in 6-Chloropyridazine-3-carbaldehyde acts as a versatile handle for a variety of chemical transformations. It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, through nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of diverse functional groups at this position, enabling the generation of large libraries of compounds for screening and optimization in drug discovery and materials science. Furthermore, the chloro-substituent can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, facilitating the formation of carbon-carbon and carbon-nitrogen bonds and the construction of complex molecular architectures.

Strategic Role of the Aldehyde Functionality in Chemical Transformations

The aldehyde group is one of the most versatile functional groups in organic synthesis, and its presence in this compound is a key contributor to its importance as a synthetic intermediate. Aldehydes can undergo a vast number of chemical reactions, including:

Nucleophilic Addition: The electrophilic carbon atom of the aldehyde is susceptible to attack by a wide variety of nucleophiles, leading to the formation of alcohols, cyanohydrins, and other valuable intermediates.

Reductive Amination: Reaction with amines followed by reduction provides a direct route to the synthesis of secondary and tertiary amines.

Wittig and Related Reactions: These reactions allow for the conversion of the aldehyde into an alkene, providing a powerful method for carbon-carbon bond formation.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, offering further avenues for functional group manipulation.

This rich reactivity profile allows for the selective modification of the aldehyde group, often under mild conditions, without affecting the halogenated pyridazine core, and vice versa. This orthogonality is a highly desirable feature in multi-step organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₃ClN₂O |

| Molecular Weight | 142.54 g/mol |

| CAS Number | 303085-53-2 |

| Appearance | Solid |

Data sourced from PubChem CID 22336267 google.com

Detailed Research Findings

The synthetic utility of this compound is exemplified in its use as a precursor for more complex heterocyclic systems. Research has shown its role in the synthesis of various derivatives with potential biological activities. For instance, the related compound, 6-chloropyridazine-3-carboxylic acid, a potential oxidation product of the aldehyde, is a known intermediate in the preparation of compounds with pesticidal activity. researchgate.net

While a direct, one-step synthesis for this compound is not extensively detailed in readily available literature, its synthesis can be inferred from established chemical transformations. A plausible route involves the selective oxidation of 6-chloro-3-methylpyridazine. The synthesis of the closely related methyl 6-chloropyridazine-3-carboxylate has been achieved through a multi-step process starting from ethyl levulinate, involving cyclization, bromination, elimination, oxidation, esterification, and chlorination. mdpi.com This highlights the intricate yet feasible pathways to access functionalized pyridazines.

Furthermore, derivatives of the closely related 3-amino-6-chloropyridazine (B20888) have been synthesized and utilized in the creation of more complex fused heterocyclic systems, such as imidazo[1,2-b]pyridazines, which are of interest in medicinal chemistry. google.com These synthetic strategies often rely on the reactivity of the chloro-substituent for the annulation of additional rings onto the pyridazine core.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloropyridazine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5-2-1-4(3-9)7-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHRPQYMQCOQQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624921 | |

| Record name | 6-Chloropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303085-53-2 | |

| Record name | 6-Chloropyridazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridazine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Considerations for Sustainable Synthetic Approaches

Reactivity Profiles of the Aldehyde Moiety

The aldehyde functional group in this compound is a key center for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reactivity allows for the formation of a wide array of new carbon-carbon and carbon-heteroatom bonds. The process involves the addition of a nucleophile to the carbonyl group, which leads to the formation of a tetrahedral intermediate. libretexts.org

Common nucleophilic addition reactions involving aldehydes include the formation of cyanohydrins, hemiacetals, and imines. masterorganicchemistry.comlibretexts.org For instance, the reaction with cyanide ion (CN⁻) yields a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group. libretexts.org Similarly, the addition of an alcohol results in the formation of a hemiacetal, which can be unstable but is a key intermediate in acetal (B89532) formation. libretexts.org

Condensation reactions, which are a type of nucleophilic addition followed by dehydration, are also prevalent. A notable example is the Claisen-Schmidt condensation, which can be used to synthesize chalcone-like compounds from aldehydes and ketones. mdpi.com

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid. nih.gov This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion. The resulting carboxylic acid is a versatile intermediate for further functionalization.

| Reactant | Product |

| This compound | 6-Chloropyridazine-3-carboxylic acid nih.gov |

Table 1: Oxidation of this compound

Reduction Pathways to Alcohol Derivatives

The aldehyde can be reduced to a primary alcohol, (6-chloropyridazin-3-yl)methanol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Sodium borohydride is often preferred due to its milder nature and ease of handling. libretexts.org The reduction involves the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org For example, methyl 6-chloropyridazine-3-carboxylate can be reduced to this compound using diisobutylaluminium hydride (DIBAL-H). ambeed.com

| Starting Material | Product | Reagent |

| This compound | (6-chloropyridazin-3-yl)methanol | NaBH₄ or LiAlH₄ libretexts.orglibretexts.org |

| methyl 6-chloropyridazine-3-carboxylate | This compound | Diisobutylaluminium hydride (DIBAL-H) ambeed.com |

Table 2: Reduction of this compound and its Derivatives

Reactivity of the Chloro-Substituent on the Pyridazine Ring

The chlorine atom on the pyridazine ring provides another handle for synthetic modifications, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

The pyridazine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAг). libretexts.orgmdpi.com The presence of the electron-withdrawing nitrogen atoms in the ring facilitates this type of reaction. youtube.com A nucleophile can attack the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a new bond. libretexts.org This reaction pathway is crucial for introducing a variety of substituents onto the pyridazine core. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

The reactivity of halopyridazines in SɴAr reactions allows for the introduction of various nucleophiles, including amines, alkoxides, and thiolates. mdpi.comnih.gov For example, reactions with amines can lead to the formation of aminopyridazine derivatives. youtube.com

Mechanistic Elucidation of Key Transformations

The mechanisms of the reactions involving this compound are well-established in organic chemistry.

The nucleophilic addition to the aldehyde proceeds via a two-step mechanism. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org In the second step, the alkoxide is protonated by an acid source to yield the final alcohol product. libretexts.org

The mechanism of nucleophilic aromatic substitution on the pyridazine ring involves the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This step is typically the rate-determining step. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. youtube.com The presence of electron-withdrawing groups, such as the nitrogen atoms in the pyridazine ring, helps to stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. libretexts.org

Kinetic Studies of Reaction Pathways

Detailed kinetic studies specifically focused on this compound are not extensively documented in publicly available literature. However, insights into its reactivity can be drawn from studies of related compounds and specific reactions.

One notable reaction of this compound is its participation in reductive amination . In a documented procedure, it is condensed with benzylmethylamine and subsequently hydrogenated. acs.org The reaction is carried out using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in methanol (B129727) at room temperature, yielding the N-benzyl-6-chloro-N-methylpyridazin-3-amine product. acs.org While specific rate constants for this reaction are not provided, the conditions suggest a feasible reaction pathway under standard laboratory settings.

Further kinetic insight can be inferred from studies on analogous chloropyridazine systems. For instance, in the related compound N-benzyl-6-chloro-N-methylpyridazin-3-amine, the nucleophilic aromatic substitution (NAS) at the C6 position has been investigated. acs.org The provided data, while not directly pertaining to this compound, offers a valuable comparison for the reactivity of the chloro-substituent on the pyridazine ring.

| Reaction Type | Reactant | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent | Source |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (at C6) | N-benzyl-6-chloro-N-methylpyridazin-3-amine | 2.3 x 10⁻³ | 45.2 | DMF | acs.org |

This data for a related compound suggests that the chlorine atom on the pyridazine ring is susceptible to nucleophilic attack, a key reaction pathway for this class of compounds. The rate and activation energy are influenced by the solvent, with polar aprotic solvents like DMF accelerating the reaction by stabilizing the transition state. acs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the reaction mechanisms and transition states of complex organic molecules. While specific computational studies on this compound are limited, analysis of related systems offers significant insights into its probable reactive behavior.

Nucleophilic Aromatic Substitution (NAS):

DFT calculations performed on the related molecule 3,6-dichloropyridazine (B152260) reveal important electronic and steric factors that govern its reactivity. acs.org These calculations indicate that the C3 position is more electrophilic than the C6 position due to resonance effects from the adjacent nitrogen atom. This results in a lower activation energy for nucleophilic substitution at C3 compared to C6. acs.org For instance, the activation energy for substitution at C3 is calculated to be 12.3 kcal/mol lower than at C6. acs.org This suggests that in reactions where a nucleophile can attack either position, there will be a strong preference for substitution at the carbon adjacent to the aldehyde group in this compound, assuming similar electronic influences.

Reductive Amination Mechanism:

The reductive amination of aldehydes and ketones is a well-studied reaction class, and its mechanism can be applied to this compound. acs.orgmasterorganicchemistry.com The process generally proceeds in two main stages:

Imine Formation: The reaction initiates with the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This is followed by a series of proton transfer steps, leading to the formation of a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields an iminium ion, which then deprotonates to form the neutral imine. The formation of the imine is typically the rate-limiting step and is often catalyzed by mild acid. youtube.com

Reduction of the Imine: The C=N double bond of the imine is then reduced to a single bond. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or, as in the documented case for this compound, through catalytic hydrogenation. acs.orgmasterorganicchemistry.com

Computational studies on reductive amination mechanisms highlight the importance of the choice of reducing agent for selectivity. acs.org For instance, sodium triacetoxyborohydride (B8407120) is known to selectively reduce imines in the presence of aldehydes, which is crucial for one-pot reductive amination procedures. acs.org

Transition State Analysis:

The transition states in these reactions involve complex geometries and charge distributions. In nucleophilic aromatic substitution, the transition state, often referred to as a Meisenheimer complex, is a high-energy intermediate where the aromaticity of the ring is temporarily disrupted. nih.gov The stability of this transition state is a key determinant of the reaction rate. Computational models can calculate the energy of these transition states, providing a quantitative measure of the activation barrier for the reaction.

For the reductive amination of this compound, transition state calculations would be crucial for understanding the energetics of both the imine formation and the subsequent reduction steps. These calculations can help in optimizing reaction conditions and in predicting the stereochemical outcome of the reaction if a chiral center is formed.

Derivatization Strategies and Novel Scaffold Construction Based on 6 Chloropyridazine 3 Carbaldehyde

Synthesis of Schiff Bases and Hydrazone Derivatives

The aldehyde functional group of 6-chloropyridazine-3-carbaldehyde is a versatile handle for the construction of more complex molecular architectures, notably through the formation of Schiff bases and hydrazones. These reactions involve the condensation of the aldehyde with primary amines and hydrazines, respectively, to yield imine or hydrazone linkages.

Schiff bases derived from heterocyclic aldehydes are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. nih.govmdpi.com The synthesis of Schiff bases from this compound can be achieved by reacting it with various primary amines. nih.govresearchgate.net For instance, condensation with L-tryptophan has been reported to yield the corresponding Schiff base, with optimal reaction conditions leading to yields of 75-85%. nih.gov Similarly, reactions with other amines, such as those derived from 2,6-diaminopyridine, can produce unsymmetrical Schiff bases. nih.gov

Hydrazone derivatives are also readily accessible from this compound. The reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines provides a straightforward route to these compounds. nih.govresearchgate.netorganic-chemistry.org The synthesis of hydrazones can be carried out under various conditions, including solution-based methods, mechanosynthesis, and solid-state melt reactions. nih.gov These derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems. researchgate.netderpharmachemica.com For example, a series of new derivatives containing the arylidenehydrazinyl-6-chloropyridazine fragment have been synthesized using both conventional and microwave-assisted methods. researchgate.net

Examples of Schiff Base and Hydrazone Synthesis

| Reactant | Product Type | Key Features | Source |

|---|---|---|---|

| L-tryptophan | Schiff Base | Condensation reaction, yields up to 85% | nih.gov |

| 2,6-diaminopyridine | Unsymmetrical Schiff Base | 1:1 condensation | nih.gov |

| Hydrazine Hydrate | Hydrazone | Versatile intermediate for further synthesis | nih.govresearchgate.net |

| Substituted Hydrazides | Hydrazone | Can be synthesized via solution, mechanochemical, or melt reactions | nih.govderpharmachemica.com |

Functional Group Interconversions at the Aldehyde Position

The aldehyde group of this compound can be readily transformed into other important functional groups, such as carboxylic acids and nitriles, expanding its utility as a synthetic intermediate. solubilityofthings.comvanderbilt.edufiveable.me

Formation of 6-Chloropyridazine-3-carboxylic acid

The oxidation of the aldehyde functionality in this compound provides a direct route to 6-chloropyridazine-3-carboxylic acid. solubilityofthings.comfiveable.me This transformation can be achieved using various oxidizing agents commonly employed for the conversion of aldehydes to carboxylic acids. solubilityofthings.com 6-Chloropyridazine-3-carboxylic acid is a valuable building block in its own right, serving as a precursor for the synthesis of esters, amides, and other derivatives. scbt.comsigmaaldrich.comnih.govbldpharm.com

Properties of 6-Chloropyridazine-3-carboxylic acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 5096-73-1 | scbt.comsigmaaldrich.comnih.gov |

| Molecular Formula | C5H3ClN2O2 | scbt.comnih.gov |

| Molecular Weight | 158.54 g/mol | scbt.comnih.gov |

Preparation of 6-Chloropyridazine-3-carbonitrile

The aldehyde group can also be converted into a nitrile functionality, yielding 6-chloropyridazine-3-carbonitrile. This transformation can be accomplished through various synthetic methods, such as the dehydration of an intermediate oxime. vanderbilt.edu The resulting nitrile is a versatile intermediate that can participate in a range of chemical reactions, including cycloadditions and nucleophilic additions, to construct more complex heterocyclic systems.

Construction of Fused Heterocyclic Ring Systems from this compound Derivatives

The derivatized forms of this compound, particularly its Schiff bases and hydrazones, are key precursors for the construction of fused heterocyclic ring systems. wikipedia.org These annulated structures often exhibit interesting biological properties and are of significant interest in medicinal chemistry. mdpi.comresearchgate.net

Pyridazinone-Based Annulated Structures

The pyridazine (B1198779) ring of this compound can be further elaborated to form pyridazinone-based fused systems. The pyridazinone moiety is considered a "wonder nucleus" due to its presence in numerous biologically active compounds. researchgate.netresearchgate.net These structures can be synthesized through various cyclization strategies. For example, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of bicyclic and tricyclic pyridazinone systems. mdpi.comnih.gov

Triazolo- and Imidazo-Pyridazine Derivatives

The reaction of this compound derivatives with appropriate reagents can lead to the formation of fused triazolo- and imidazo-pyridazine ring systems. For example, the condensation of a hydrazone derivative with a suitable cyclizing agent can yield a triazolo[4,3-b]pyridazine core. nih.govsigmaaldrich.com These fused heterocyclic systems have been investigated for various medicinal applications, including their potential as c-Met inhibitors. nih.gov

Similarly, imidazo[1,2-b]pyridazine (B131497) scaffolds can be constructed from derivatives of this compound. sigmaaldrich.commdpi.comuni.lu The synthesis often involves the reaction of a derivative, such as an amine, with a suitable cyclizing partner. These fused systems are also of interest for their potential biological activities. mdpi.com

Fused Heterocyclic Systems from this compound Derivatives

| Fused System | Precursor Derivative | Synthetic Strategy | Source |

|---|---|---|---|

| Pyridazinone-based annulated structures | Substituted pyridazine derivatives | Intramolecular cyclization | mdpi.comnih.gov |

| Triazolo[4,3-b]pyridazine | Hydrazone derivative | Condensation and cyclization | nih.govsigmaaldrich.com |

| Imidazo[1,2-b]pyridazine | Amine derivative | Cyclization with appropriate reagents | sigmaaldrich.commdpi.comuni.lu |

Advanced Spectroscopic and Structural Elucidation Studies of 6 Chloropyridazine 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of 6-Chloropyridazine-3-carbaldehyde is expected to show distinct signals corresponding to the aldehydic proton and the two aromatic protons on the pyridazine (B1198779) ring. The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The two protons on the pyridazine ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton adjacent to the chlorine atom is likely to be more shielded than the proton closer to the electron-withdrawing aldehyde group. Therefore, one would expect two distinct doublets in the aromatic region (δ 7.0-9.0 ppm).

For comparison, the ¹H NMR spectrum of the related compound, 6-chloropyridine-3-carbaldehyde, shows signals for the aromatic protons at approximately δ 7.5-8.8 ppm and the aldehydic proton at around δ 10.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic H | 9.5 - 10.5 | Singlet |

| Pyridazine H (ortho to CHO) | 8.0 - 9.0 | Doublet |

| Pyridazine H (ortho to Cl) | 7.5 - 8.5 | Doublet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will provide information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 185-200 ppm.

The four carbon atoms of the pyridazine ring will each give a distinct signal. The carbon atom bonded to the chlorine atom will be significantly affected, as will the carbon atom of the C-CHO group. The chemical shifts of the pyridazine ring carbons are generally found between δ 120 and 160 ppm.

For a related pyridazine derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the pyridazine ring carbons appear in the range of δ 115-155 ppm. mdpi.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 185 - 200 |

| C-Cl | 150 - 160 |

| C-CHO | 145 - 155 |

| Pyridazine CH | 120 - 140 |

| Pyridazine CH | 120 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the C-H bond of the aldehyde, the C-Cl bond, and the C=N and C=C bonds of the pyridazine ring.

A strong absorption band between 1680 and 1715 cm⁻¹ is characteristic of the C=O stretching vibration of an aromatic aldehyde. The aldehydic C-H stretch typically appears as two weak bands between 2700 and 2900 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, usually between 600 and 800 cm⁻¹. The pyridazine ring will exhibit several bands due to C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. The molecular formula of this compound is C₅H₃ClN₂O, giving it a molecular weight of approximately 142.54 g/mol . nih.gov The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation of this compound would likely involve the loss of the aldehyde group (CHO), leading to a fragment ion. Further fragmentation could involve the loss of a chlorine atom or the cleavage of the pyridazine ring. For instance, the mass spectrum of the related 6-chloropyridine-3-carbaldehyde shows a molecular ion and fragments corresponding to the loss of chlorine and the carbonyl group. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique to determine the elemental composition of a pure compound. For this compound (C₅H₃ClN₂O), the theoretical elemental composition is approximately:

Carbon (C): 42.13%

Hydrogen (H): 2.12%

Chlorine (Cl): 24.87%

Nitrogen (N): 19.65%

Oxygen (O): 11.22%

Experimental values from elemental analysis should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound. Elemental analysis has been used to confirm the composition of various pyridazine derivatives. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Computational Chemistry and Quantum Chemical Studies of 6 Chloropyridazine 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 6-chloropyridazine-3-carbaldehyde, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are used to determine the most stable conformation. researchgate.net This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, identifying the lowest energy conformer.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. fiveable.me A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For derivatives of pyridazine (B1198779), DFT calculations have been used to determine the HOMO-LUMO energy gap and assess the molecule's reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. proteopedia.orgscispace.com The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas represent regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. For molecules containing heteroatoms like nitrogen and oxygen, the MEP map can highlight the areas of high electron density, which are potential sites for hydrogen bonding and other intermolecular interactions. uni-muenchen.de

Prediction of Topological and Electronic Descriptors

Topological and electronic descriptors are numerical values that characterize specific aspects of a molecule's structure and electronic properties. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity and physicochemical properties of compounds.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.orgopeneducationalberta.ca It is a useful descriptor for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. wikipedia.org A higher TPSA value generally corresponds to lower membrane permeability. openeducationalberta.ca For this compound, the TPSA is calculated to be 42.9 Ų. nih.gov This value provides an indication of its potential bioavailability and ability to cross biological membranes. wikipedia.org

LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar solvent (octanol) versus a polar solvent (water). It is a critical parameter in drug design, as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a more lipophilic compound, while a negative value suggests a more hydrophilic compound. The computed value for this compound, specifically the XLogP3-AA value, is 0.6. nih.gov

Data Tables

Table 1: Predicted Topological and Electronic Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 42.9 Ų | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-chloro-3 methylphenoxy) acetic acid |

| 3-chloro-6-hydrazinylpyridazine |

| 2-(4-chloro-3-methylphenoxy)-N'-(4-chloropyridazin-3-yl)acetohydrazide |

| 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl] researchgate.netnih.govnih.govtriazolo[4,3-b]pyridazine |

| 6-Chloropyridine-3-carbaldehyde |

| 6-chloropyridazine-3-carboxylic Acid |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide |

| 6-Chloro-2-oxindole |

| 6-Amino-3-chloropyridazine |

| 6-Chloropyridine-3-carboxylic acid |

| 6-Chloropyridazine-3-carboxamide |

| 6-Chloropyridazine-3-carbonyl chloride |

| O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |

| chloroamine T |

| imidazole |

| maleic anhydride |

| cyclopentadiene |

| cyclobutene |

| oseltamivir |

| neuraminidase |

| nitric oxide |

| Leucine |

| Potassium |

| Lysine |

| Arginine |

| Glutamic acid |

Hydrogen Bond Donor and Acceptor Counts

The capacity of a molecule to act as a hydrogen bond donor or acceptor is a critical factor in its intermolecular interactions and, consequently, its physical properties and biological activity. For this compound, computational analyses indicate that it possesses zero hydrogen bond donors and three hydrogen bond acceptors . The nitrogen atoms within the pyridazine ring and the oxygen atom of the carbaldehyde group are identified as the acceptor sites, capable of forming hydrogen bonds with suitable donor molecules.

Rotatable Bonds Analysis

The number of rotatable bonds in a molecule is a key determinant of its conformational flexibility, influencing its ability to adopt different spatial arrangements and interact with biological targets. Analysis of the structure of this compound reveals the presence of one rotatable bond . This bond is located between the pyridazine ring and the carbaldehyde group, allowing for the rotation of the aldehyde moiety relative to the heterocyclic core.

Assessment of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide valuable insights into the chemical reactivity and kinetic stability of a molecule. These descriptors include the HOMO-LUMO energy gap, chemical hardness, chemical softness, electronegativity, and the electrophilicity index.

While specific density functional theory (DFT) calculations detailing these parameters for this compound are not extensively available in the reviewed literature, the established methodologies allow for a general understanding. A smaller HOMO-LUMO gap typically signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.

Table 1: Key Global Reactivity Descriptors

| Descriptor | Significance |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness, indicating polarizability. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table outlines the significance of these descriptors, which are typically calculated using computational methods such as DFT.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β and γ). These properties describe the distortion of the electron cloud in the presence of an external electric field.

Computational methods, particularly time-dependent density functional theory (TD-DFT), are powerful tools for predicting the NLO properties of molecules. These calculations can provide values for the dipole moment, polarizability, and first and second hyperpolarizabilities. For a molecule to exhibit significant NLO properties, it often possesses a large dipole moment, a high degree of charge transfer, and an extended π-conjugated system.

While a dedicated computational study on the NLO properties of this compound is not found in the surveyed literature, its structure, featuring a π-deficient pyridazine ring and an electron-withdrawing carbaldehyde group, suggests the potential for NLO activity.

Table 2: Key Nonlinear Optical (NLO) Properties

| Property | Symbol | Significance |

| Polarizability | α | The linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | The first nonlinear response, crucial for second-harmonic generation. |

| Second Hyperpolarizability | γ | The second nonlinear response, related to third-harmonic generation. |

Note: Specific calculated values for this compound are not available in the reviewed literature. The table outlines the key NLO properties and their significance, which are typically determined through theoretical calculations.

Applications of 6 Chloropyridazine 3 Carbaldehyde in Pharmaceutical Research

Role as a Key Intermediate in Pharmaceutical Development

6-Chloropyridazine-3-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. uminho.ptorganic-chemistry.org The reactivity of its chloro and aldehyde functional groups allows for straightforward structural modifications, making it an essential starting material for researchers aiming to develop novel, biologically active molecules. The pyridazine (B1198779) core is a key pharmacophore found in several established drugs, and this starting material provides a direct route to creating new derivatives. uminho.ptnih.gov For instance, the aldehyde group can be readily converted into other functional groups or used in condensation reactions to form larger molecular scaffolds, while the chlorine atom can be substituted through nucleophilic displacement reactions, enabling the introduction of diverse substituents to explore structure-activity relationships. nih.gov This versatility establishes this compound as a valuable component in the drug discovery and development pipeline.

Development of Biologically Active Pyridazine-Based Compounds

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, and derivatives synthesized from this compound have been investigated for a range of biological activities. These activities are highly dependent on the nature of the functional groups attached to the pyridazine ring.

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of the pyridazine core have demonstrated notable antimicrobial properties. While specific studies originating directly from this compound are not extensively documented in the selected literature, related pyridazine derivatives, such as pyrazolo[3,4-d]pyridazines, have been synthesized and tested against various microbial strains. Some of these compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For example, certain pyrazolo[3,4-d]pyridazin derivatives have shown significant antimicrobial effects, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range. nih.gov The formation of Schiff base derivatives, a common reaction involving the carbaldehyde group, is a well-known strategy for producing compounds with antimicrobial potential. mediresonline.orgmdpi.com

Table 1: Examples of Antimicrobial Activity in Pyridazine and Related Derivatives Note: This table includes data from related pyridazine derivatives to illustrate the potential of the chemical class.

| Compound Class | Test Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Quinoline-3-carbaldehyde hydrazone derivative (3q6) | MRSA | 16 | nih.gov |

| Pyrazolo[3,4-d]pyridazin derivatives (7e, 7f) | Gram-positive & Gram-negative bacteria, Fungi | <0.0024 - 0.31 mg/mL | nih.gov |

| Schiff Base (PC3) | S. aureus | 62.5 | mediresonline.org |

| Schiff Base (PC3) | E. coli | 250 | mediresonline.org |

Cytotoxic and Anticancer Potentials

The development of pyridazine-based compounds as anticancer agents is an active area of research. Novel chloropyridazine hybrids have been synthesized and shown to possess promising anticancer activity by inducing apoptosis (programmed cell death). Furthermore, these compounds have been identified as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells. Inhibiting PARP-1 is a key therapeutic strategy, particularly for tumors with existing DNA repair deficiencies.

Research has demonstrated that certain pyridazine derivatives exhibit significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells. The activity of these compounds is often compared to standard chemotherapy drugs, with some derivatives showing comparable or even superior potency in preclinical studies.

Table 2: Cytotoxic Activity of Selected Pyridazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Pyridopyridazin-3(2H)-one derivatives (2a-2f) | MCF-7 (Breast) | Moderate Activity | mdpi.com |

| 3,6-disubstituted pyridazines | T-47D (Breast) | 0.43 - 35.9 µM | rsc.org |

| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast) | 0.99 - 34.59 µM | rsc.org |

| trans-[PtCl2(5ClL)2] | HT-29 (Colon) | 6.39 µM | elsevierpure.com |

Antiurease Activity

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a promising therapeutic strategy for treating infections caused by these pathogens. Thiosemicarbazones, which can be synthesized through the condensation of an aldehyde or ketone with thiosemicarbazide, are a class of compounds well-documented for their potent antiurease activity. rsc.orgnih.gov

Given that this compound possesses a reactive aldehyde group, it is an ideal candidate for the synthesis of novel thiosemicarbazone derivatives. The resulting this compound thiosemicarbazones would be expected to chelate the nickel ions in the urease active site, thereby inhibiting the enzyme. While specific studies on the antiurease activity of thiosemicarbazone derivatives of this compound were not found in the reviewed literature, this remains a promising and logical avenue for future research based on the established activity of this compound class. nih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR investigations reveal how different chemical modifications influence their biological effects.

For instance, in the development of anticancer agents, the nature of the substituent introduced by displacing the chlorine atom at the 6-position of the pyridazine ring is critical. Similarly, modifications of the group derived from the carbaldehyde at the 3-position significantly impact activity. Studies on related pyridazine series have shown that introducing specific aryl groups can enhance potency. For example, the addition of an ortho-fluoro benzyl (B1604629) group has been found to be beneficial in some series. The linkage between the pyridazine core and other parts of the molecule is also crucial; replacing certain bridges with moieties like 1,2,3-triazoles or amides can drastically alter target affinity and selectivity. In a series of 3-amino-6-aryl-pyridazines developed as CB2 agonists, SAR analysis led to the identification of a derivative with high in vivo potency in an inflammatory pain model. These studies provide a rational basis for designing new, more effective pyridazine-based therapeutic agents.

Molecular Docking Investigations with Biological Targets

To understand the mechanism of action at a molecular level, computational molecular docking studies are frequently employed. These investigations predict how a synthesized compound (ligand) binds to the active site of its biological target, such as an enzyme or receptor. For pyridazine derivatives, docking studies have provided crucial insights into their interactions with targets like PARP-1 and various kinases.

These studies can reveal specific binding modes, such as the formation of hydrogen bonds, hydrophobic interactions, and arene-arene stacking between the ligand and key amino acid residues in the target's active site. For example, docking of a potent antimicrobial hydrazone derivative into the active site of DNA topoisomerase IV revealed a key hydrogen bond with an arginine residue (ARG132), explaining its activity. nih.gov Similarly, docking of chloropyridazine hybrids into the PARP-1 active site has helped to elucidate the structural basis for their inhibitory potential. organic-chemistry.org The binding energy scores calculated from these simulations often correlate well with experimentally observed biological activity (e.g., IC50 values), providing a powerful tool for prioritizing compounds for synthesis and guiding the design of more potent inhibitors. mediresonline.org

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of pyridazine (B1198779) derivatives is continuously evolving, with a growing emphasis on environmentally benign and efficient methods. While traditional methods for modifying 6-Chloropyridazine-3-carbaldehyde exist, future research is steering towards greener alternatives.

One promising area is the expansion of metal-free catalysis. For instance, a highly regioselective, metal-free aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines has been developed to produce pyridazine derivatives under neutral conditions. organic-chemistry.org This approach offers a sustainable and cost-effective alternative to some traditional metal-catalyzed methods. organic-chemistry.org

Organocatalysis presents another significant green chemistry avenue. A one-pot multicomponent reaction using piperidine (B6355638) as an organocatalyst has been shown to be an efficient method for synthesizing diverse pyrano[2,3-c]pyridazine derivatives. nih.gov Such methods, which avoid the use of heavy metals, are highly desirable for their reduced environmental impact and simplified purification processes.

Further research could focus on solvent-free reactions. The use of a reusable nanomagnetic catalyst (Fe₃O₄@SiO₂-SO₃H) has been reported for single-pot, solvent-free synthesis of pyridazine derivatives, highlighting a path towards minimizing solvent waste. researchgate.net Adapting these novel methodologies for the specific synthesis and functionalization of this compound could lead to more efficient and sustainable production pathways.

Table 1: Emerging Synthetic Approaches for Pyridazine Derivatives

| Methodology | Key Features | Potential Advantages |

|---|---|---|

| Metal-Free Aza-Diels-Alder | Inverse electron-demand reaction under neutral conditions. organic-chemistry.org | Avoids metal contamination, cost-effective, high regioselectivity. organic-chemistry.org |

| Organocatalysis | Use of simple organic molecules (e.g., piperidine) as catalysts. nih.gov | Metal-free, efficient for multicomponent reactions. nih.gov |

| Nanomagnetic Catalysis | Reusable solid-phase catalyst for solvent-free conditions. researchgate.net | Catalyst recyclability, reduced solvent waste. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Faster reaction times, potentially higher yields. |

Expansion of Pharmacological Spectrum beyond Current Findings

This compound is a crucial building block for synthesizing compounds with a wide range of biological activities. Its derivatives have been investigated for antimicrobial, anticancer, and enzyme-inhibiting properties. nih.gov The pyridazine scaffold itself is found in several therapeutic agents, noted for activities including antihypertensive and anti-inflammatory effects. researchgate.netnih.gov

Future research is set to broaden this pharmacological scope. A significant emerging application is in the development of METTL3 inhibitors. nih.gov The METTL3 enzyme is a key component of RNA modification machinery linked to various cancers, making its inhibitors a promising class of anticancer agents. nih.gov Patent literature shows that this compound is a key intermediate in the synthesis of piperidine derivatives that act as METTL3 inhibitors. nih.gov

Another avenue of exploration is in neurology. The compound is used to create isoxazolyl ether derivatives that function as positive allosteric modulators (PAMs) of the GABA A alpha5 receptor, which is a target for cognitive disorders. mdpi.com Furthermore, it serves as a precursor for N-formylaminopyrazoline derivatives that act as P2X3 receptor antagonists, which are being investigated for the treatment of conditions like chronic cough. thermofisher.com

The established antimicrobial and antifungal activity of pyridazine derivatives also warrants further investigation. nih.govresearchgate.net By using this compound as a starting point, novel derivatives can be synthesized and screened against a wider range of pathogens, including drug-resistant strains.

Table 2: Investigational Pharmacological Roles of this compound Derivatives

| Target/Application | Derivative Class | Therapeutic Potential | Reference |

|---|---|---|---|

| Cancer | Piperidine derivatives | METTL3 Inhibition | nih.gov |

| Cognitive Disorders | Isoxazolyl ether derivatives | GABA A alpha5 Positive Allosteric Modulators | mdpi.com |

| Chronic Cough | N-formylaminopyrazoline derivatives | P2X3 Receptor Antagonists | thermofisher.com |

| Infectious Diseases | Various heterocyclic systems | Antimicrobial and Antifungal Agents | nih.govresearchgate.netnih.gov |

Design and Synthesis of Photoactive or Fluorescent Probes

The aldehyde functionality of this compound makes it an ideal candidate for the design of novel sensors and probes. The reaction of an aldehyde with a nucleophilic group, such as an amine on a fluorophore, is a common strategy for creating "turn-on" fluorescent probes. mdpi.com

While direct synthesis of fluorescent probes from this compound is an emerging area, the principles are well-established. For example, probes based on the BINOL framework containing an aldehyde group have been successfully used for the enantioselective recognition of amino acids, where binding triggers a significant fluorescence enhancement. nih.gov Similarly, rosamine and BODIPY-based fluorophores with amino groups show a dramatic increase in fluorescence upon forming an imine with an aldehyde. mdpi.com

Future research could involve conjugating this compound to various fluorophore scaffolds. The electron-withdrawing nature of the chloropyridazine ring could influence the photophysical properties of the resulting probe, potentially leading to sensors with unique characteristics. These probes could be designed for detecting specific analytes or for imaging in biological systems. For instance, probes capable of detecting formaldehyde (B43269) in living cells have been developed based on the reaction of hydrazine (B178648) with a fluorophore, a concept that could be adapted using pyridazine-based hydrazones derived from this compound. researchgate.net The development of quinoline-carbaldehyde derivatives with interesting absorption and emission spectra further supports the potential of using such heterocyclic aldehydes in photoactive materials. mdpi.com

Catalytic Applications in Organic Transformations

Currently, this compound is primarily utilized as a substrate in catalyzed reactions rather than as a catalyst itself. It is a key component in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to build more complex molecular architectures. mdpi.com It also participates in reductive amination reactions catalyzed by palladium on carbon (Pd/C). nih.gov

However, an emerging area of research is the potential for its derivatives to serve as ligands in catalysis. The pyridazine ring contains nitrogen atoms that can coordinate with transition metals. By synthesizing derivatives of this compound with specific chelating groups, it may be possible to create novel ligands for various catalytic transformations. These new ligand-metal complexes could offer unique reactivity or selectivity in reactions such as C-H activation, cross-coupling, or asymmetric synthesis.

Furthermore, the field of organocatalysis offers another potential role. While piperidine has been used to catalyze reactions to form pyridazine derivatives, nih.gov future work could explore if derivatives of this compound itself could function as organocatalysts. The combination of the Lewis basic nitrogen atoms and other functional groups introduced via the aldehyde could potentially activate substrates in novel ways. This represents a largely unexplored but promising research direction.

Q & A

Q. What are the standard synthetic routes for 6-chloropyridazine-3-carbaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via chlorination of pyridazine precursors or oxidation of 6-chloropyridazine-3-methanol. A common route involves condensation of 3,6-dichloropyridazine with aldehydes under basic conditions, followed by selective deprotection . Optimization focuses on solvent choice (e.g., DMF for polarity), temperature control (60–80°C), and catalysts (e.g., Pd/C for hydrogenation steps). Purity (>95%) is confirmed via HPLC and NMR .

Q. What analytical techniques are critical for characterizing this compound?

Q. How does the aldehyde group influence the compound’s stability under varying storage conditions?

The aldehyde moiety is prone to oxidation and hydration. Stability studies recommend storage at –20°C under inert gas (N₂/Ar) and avoidance of aqueous buffers. Degradation products (e.g., carboxylic acid derivatives) are monitored via TLC and IR spectroscopy .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) simulations model the electron-deficient pyridazine ring’s interaction with nucleophiles (e.g., amines). Key parameters include LUMO localization at C-3 and steric hindrance from the aldehyde group. Experimental validation involves kinetic studies using substituted anilines .

Q. What strategies resolve contradictions in reported biological activity data for pyridazine derivatives?

Q. How can the compound’s regioselectivity be exploited in multicomponent reactions (MCRs)?

The aldehyde group participates in Ugi or Biginelli reactions, while the chlorine atom directs electrophilic substitution. For example, coupling with β-ketoesters under microwave irradiation yields fused heterocycles. Reaction progress is tracked via in-situ FTIR .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Industrial-scale batch reactions face issues like aldehyde dimerization and chlorination side reactions. Solutions include flow chemistry for precise temperature control and chiral HPLC for enantiomer separation .

Q. How do solvent polarity and pH affect the compound’s photophysical properties?

UV-Vis spectroscopy reveals redshifted λₘₐₓ in polar aprotic solvents (e.g., DMSO) due to enhanced conjugation. Acidic conditions protonate the pyridazine ring, quenching fluorescence—critical for sensor design .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions?

Pd-catalyzed Suzuki couplings may produce des-chloro byproducts due to reductive elimination. Mechanistic probes (e.g., deuterium labeling) and MALDI-TOF analysis identify intermediates .

Q. How can green chemistry principles be applied to its synthesis?

Replace DMF with Cyrene™ (a bio-based solvent) and employ photocatalytic chlorination to reduce waste. Life-cycle assessment (LCA) metrics compare energy efficiency across routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。